molecular formula C5H4BCl2NO2 B1314938 2,5-Dichloropyridine-4-boronic acid CAS No. 847664-64-6

2,5-Dichloropyridine-4-boronic acid

Cat. No. B1314938
CAS RN: 847664-64-6
M. Wt: 191.81 g/mol
InChI Key: BEJJMDOFMZCRST-UHFFFAOYSA-N
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Description

2,5-Dichloropyridine-4-boronic acid is a chemical compound with the molecular formula C5H4BCl2NO2 . It is a heteroaryl boronic acid and undergoes cross-coupling reactions with arylboronic acids .


Synthesis Analysis

The synthesis of this compound involves cross-coupling reactions with arylboronic acids . This process typically uses a catalyst such as [1,4-bis-(diphenylphosphine)butane]palladium (II) dichloride . The Suzuki–Miyaura coupling is a commonly used method for these types of reactions .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C5H4BCl2NO2 . Its molecular weight is 191.81 .


Chemical Reactions Analysis

This compound undergoes cross-coupling reactions with arylboronic acids . This reaction is facilitated by the presence of a catalyst, typically [1,4-bis-(diphenylphosphine)butane]palladium (II) dichloride .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 191.81 and is soluble in methanol . Its melting point is 202°C .

Scientific Research Applications

Palladium-Catalyzed C-4 Selective Coupling

An alternative process utilizing palladium-catalyzed C-4 selective coupling of 2,4-dichloropyridines with boronic esters has been developed. This method allows for the synthesis of C-4 coupled pyridines, which are further applied in creating pyridine-based dyes for live-cell imaging. These dyes exhibit good biocompatibility and low toxicity, highlighting their potential in biological and medical applications (Yang et al., 2020).

Synthesis and Reactivity of Pyridylboronic Acids

Research into the synthesis of various pyridylboronic acids, including those related to 2,5-dichloropyridine-4-boronic acid, has shown their effectiveness in Suzuki–Miyaura cross-coupling reactions. These reactions have led to the creation of highly functionalized heteroarylpyridine derivatives, demonstrating the compounds' versatility in organic synthesis (Smith et al., 2008).

Electronic Communication and Binding Cooperativity

The study of diborylated bithiophenes has provided insights into the electronic communication between boron centers and the cooperativity effects in the binding of pyridine. This research underscores the complex interactions at play in systems incorporating boronic acid functionalities and their potential in developing advanced materials and sensors (Sundararaman et al., 2006).

Boronic Acid-Catalyzed Reactions

Boronic acids, including derivatives of this compound, have been utilized as catalysts in enantioselective aza-Michael additions. This catalysis opens new pathways in the synthesis of densely functionalized cyclohexanes, highlighting the role of boronic acids in facilitating stereoselective organic transformations (Hashimoto et al., 2015).

Sensing Applications

Boronic acids play a pivotal role in sensing applications due to their ability to form complexes with diols and Lewis bases. This property has been exploited in various sensing technologies, including those for detecting carbohydrates and bioactive substances. The research into boronic acid sensors underscores their importance in biomedical research and diagnostics (Lacina et al., 2014).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

2,5-Dichloropyridine-4-boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme-catalyzed processes. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex organic structures. For instance, it is known to participate in cross-coupling reactions with arylboronic acids in the presence of palladium catalysts . These interactions are crucial for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of specific enzymes involved in metabolic pathways, thereby altering the cellular metabolic flux . Additionally, it has been observed to impact gene expression, leading to changes in protein synthesis and cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a substrate in enzyme-catalyzed reactions, where it undergoes transmetalation with palladium complexes . This process is essential for the formation of carbon-carbon bonds in organic synthesis. Furthermore, the compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower dosages, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function. At higher dosages, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that the compound’s impact varies significantly with dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in the Suzuki-Miyaura coupling reaction, which is a key step in the synthesis of complex organic molecules . The compound’s involvement in these pathways can influence metabolic flux and alter the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing the compound’s efficacy in biochemical applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles within the cell . This localization is essential for the compound’s involvement in biochemical reactions and its overall impact on cellular processes.

properties

IUPAC Name

(2,5-dichloropyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BCl2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJJMDOFMZCRST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479301
Record name 2,5-Dichloropyridine-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

847664-64-6
Record name 2,5-Dichloropyridine-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,5-dichloropyridin-4-yl)boronic acid
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